molecular formula C12H10N4O2 B13831718 Ethyl 1,3,6,9b-tetraazaphenalene-4-carboxylate CAS No. 37550-66-6

Ethyl 1,3,6,9b-tetraazaphenalene-4-carboxylate

Cat. No.: B13831718
CAS No.: 37550-66-6
M. Wt: 242.23 g/mol
InChI Key: OEHCVTSREKLEOH-UHFFFAOYSA-N
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Description

Ethyl 1,3,6,9b-tetraazaphenalene-4-carboxylate is a chemical compound with the molecular formula C12H10N4O2 It is a derivative of 1,3,6,9b-tetraazaphenalene, a heterocyclic compound containing nitrogen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1,3,6,9b-tetraazaphenalene-4-carboxylate typically involves the reaction of 1,3,6,9b-tetraazaphenalene with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,3,6,9b-tetraazaphenalene-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The ethyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of various esters or ethers.

Scientific Research Applications

Ethyl 1,3,6,9b-tetraazaphenalene-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 1,3,6,9b-tetraazaphenalene-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 1,3,6,9b-tetraazaphenalene-4-carboxylate can be compared with other similar compounds, such as:

    1,3,6,9b-Tetraazaphenalene: The parent compound without the ethyl ester group.

    Ethyl 1,3,6,9b-tetraazaphenalene-4-carboxamide: A similar compound with an amide group instead of an ester.

    Mthis compound: A similar compound with a methyl ester group instead of an ethyl ester.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to its analogs.

Properties

CAS No.

37550-66-6

Molecular Formula

C12H10N4O2

Molecular Weight

242.23 g/mol

IUPAC Name

ethyl 2,4,8,13-tetrazatricyclo[7.3.1.05,13]trideca-1(12),2,4,6,8,10-hexaene-6-carboxylate

InChI

InChI=1S/C12H10N4O2/c1-2-18-12(17)8-6-13-9-4-3-5-10-14-7-15-11(8)16(9)10/h3-7H,2H2,1H3

InChI Key

OEHCVTSREKLEOH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC=C3N2C1=NC=N3

Origin of Product

United States

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